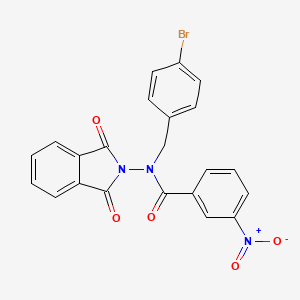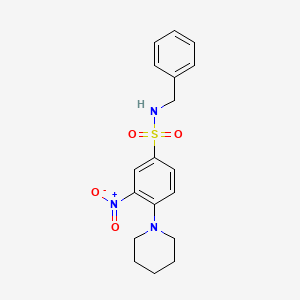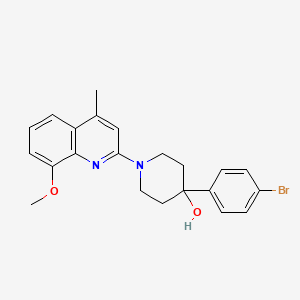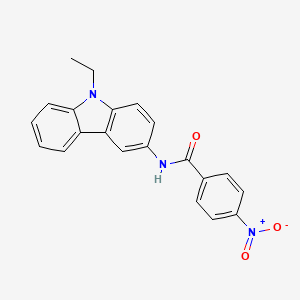
N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. It is a benzamide derivative that has been synthesized through a multi-step process, and its synthesis method has been optimized for maximum yield and purity.
作用機序
The mechanism of action of N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. It has been found to inhibit the activity of various enzymes such as topoisomerase II and DNA polymerase, which are essential for DNA replication and cell division. It also induces cell cycle arrest and apoptosis in cancer cells, which leads to their death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the activity of various enzymes involved in DNA replication and cell division. It has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide has several advantages for lab experiments. It is a potent anti-tumor agent that can be used to study the mechanisms of cancer cell death and the development of drug resistance. It also has potential as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. However, its limitations include its high cost and limited availability, which can make it difficult to conduct large-scale experiments.
将来の方向性
There are several future directions for the study of N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide. One direction is to study its potential as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, particularly its interactions with various enzymes and signaling pathways. Additionally, its potential for combination therapy with other anti-tumor agents should be explored to enhance its anti-tumor activity.
合成法
The synthesis of N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide involves a multi-step process that begins with the reaction of 4-bromobenzylamine with phthalic anhydride to form N-(4-bromobenzyl) phthalimide. This intermediate is then reacted with 3-nitrobenzoyl chloride to form the final product. The synthesis method has been optimized for maximum yield and purity, and the final product has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide has been extensively studied for its potential in various scientific research applications. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, and its mechanism of action has been studied in detail. It has also been studied for its potential as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3O5/c23-16-10-8-14(9-11-16)13-24(20(27)15-4-3-5-17(12-15)26(30)31)25-21(28)18-6-1-2-7-19(18)22(25)29/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJMQDIZXXQKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N(CC3=CC=C(C=C3)Br)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4897191.png)

![N-(2-furylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4897198.png)


![2-{5-[(acetyloxy)methyl]-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B4897218.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4897224.png)
![hexyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate](/img/structure/B4897232.png)
![2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4897238.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4897244.png)
![N-phenyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4897245.png)
![({1-[1'-(2-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)methylamine bis(trifluoroacetate)](/img/structure/B4897248.png)

